Hydrolysis Yield: Potassium Hydroxide vs. Sodium Hydroxide in Ester Hydrolysis to the Target Acid
In the hydrolysis of methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate to the corresponding carboxylic acid, both potassium hydroxide and sodium hydroxide were evaluated. The potassium hydroxide procedure yielded 36.7 g of the acid (90% yield) from 40.6 g of ester [1]. The patent explicitly states that substituting sodium hydroxide for potassium hydroxide gives 'substantially the same results' [1]. This demonstrates that while the potassium salt is a competent intermediate, the counterion does not confer a distinct yield advantage in this specific hydrolysis step.
| Evidence Dimension | Hydrolysis yield of methyl ester to free acid |
|---|---|
| Target Compound Data | 36.7 g acid (90% yield) from 40.6 g ester using KOH |
| Comparator Or Baseline | Sodium hydroxide under identical conditions |
| Quantified Difference | Substantially the same results (no statistically significant yield difference reported) |
| Conditions | Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (40.6 g), ethanol/water, reflux 7 h, acidification to pH 1.8 |
Why This Matters
Procurement decision cannot be based on hydrolysis yield advantage; the value of the potassium salt must derive from other process attributes (e.g., downstream acylation efficiency, purity profile, or ease of handling).
- [1] Plemmons, D. C. US Patent 3,466,296, Example 2, lines 258-270. View Source
